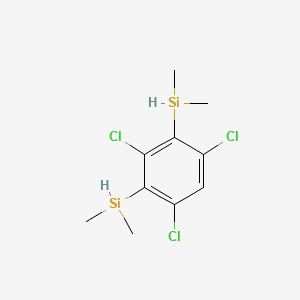
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is a chemical compound with the molecular formula C10H15Cl3Si2 and a molecular weight of 297.762 g/mol . This compound is characterized by the presence of three chlorine atoms and two dimethylsilane groups attached to a benzene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) typically involves the chlorination of 1,3-phenylenebis(dimethylsilane). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 4, and 6 positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) involves its interaction with various molecular targets. The chlorine atoms and dimethylsilane groups can participate in chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrachloro-1,4-phenylenebis(dimethylphenylsilane)
- (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)
- 1,4-Phenylenebis(triphenylsilane)
- 1,2-Propadiene-1,3-diylidenetetrakis(trimethylsilane)
- 1,2-Phenylenebis(phenylmethanone)
Uniqueness
2,4,6-Trichloro-1,3-phenylenebis(dimethylsilane) is unique due to its specific substitution pattern on the benzene ring and the presence of dimethylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
19290-11-0 |
|---|---|
Molecular Formula |
C10H15Cl3Si2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
dimethyl-(2,4,6-trichloro-3-dimethylsilylphenyl)silane |
InChI |
InChI=1S/C10H15Cl3Si2/c1-14(2)9-6(11)5-7(12)10(8(9)13)15(3)4/h5,14-15H,1-4H3 |
InChI Key |
UKZIBJGYEQPZIU-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C1=C(C(=C(C=C1Cl)Cl)[SiH](C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















